N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H14N2O2S3 and its molecular weight is 386.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research on thiophene-benzothiazole derivatives, similar in structure to the requested compound, demonstrates their synthesis and characterization. Such studies often involve spectral analysis (e.g., IR, NMR) and element analysis, providing a foundation for further biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activity
- Compounds structurally related to the requested molecule have been studied for their antimicrobial properties. For instance, thiazole-benzamide derivatives exhibit significant antibacterial and antifungal activities, highlighting their potential in combating various microbial infections (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Antitumor Activity
- Studies on thiophene-based carboxamides, closely related to the compound of interest, show promising antitumor effects. These findings indicate the potential of such compounds in cancer research and treatment development (Ostapiuk, Frolov, & Matiychuk, 2017).
Photovoltaic Applications
- Thiophene derivatives, similar to the target molecule, have been explored for their use in photovoltaic applications, demonstrating their potential in solar energy technologies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
Supramolecular Chemistry
- N-(thiazol-2-yl) benzamide derivatives, structurally akin to the compound , have been shown to act as supramolecular gelators, contributing to the field of supramolecular chemistry through the understanding of non-covalent interactions (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-16(14-6-3-9-23-14)15-8-7-11(24-15)10-19-17(22)18-20-12-4-1-2-5-13(12)25-18/h1-9,16,21H,10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTHNRYELTWNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.